molecular formula C14H20Cl2N2O4 B2565748 (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride CAS No. 1279038-33-3

(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride

Cat. No. B2565748
CAS RN: 1279038-33-3
M. Wt: 351.22
InChI Key: HQUSUWARFWJKPL-AQEKLAMFSA-N
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Description

The compound is a chiral molecule, which means it has a specific three-dimensional arrangement of its atoms that is not superimposable on its mirror image. This particular compound contains several functional groups, including an amino group protected by a benzyloxycarbonyl group, a pyrrolidine ring, and a carboxylate ester. The presence of these groups suggests that the compound could be an intermediate in the synthesis of more complex molecules, such as pharmaceuticals.

Synthesis Analysis

The synthesis of chiral compounds often requires the use of optically active starting materials or catalysts to achieve the desired stereochemistry. In the context of the provided papers, we see examples of the synthesis of optically active compounds. For instance, Paper 1 describes the synthesis of optically active hydrochlorides using quinidine and cinchonidine for optical resolution . Although the compound is not directly mentioned, the principles of chiral synthesis and optical resolution are relevant to its production.

Molecular Structure Analysis

The molecular structure of chiral compounds is crucial for their biological activity. The stereochemistry can significantly influence the interaction of the compound with biological targets. The X-ray molecular structure analysis, as mentioned in Paper 2, is a powerful tool to determine the precise three-dimensional arrangement of atoms in a molecule . While the compound is not analyzed in the provided papers, similar analytical techniques would be applicable for its structural determination.

Chemical Reactions Analysis

The reactivity of a compound is dictated by its functional groups. The compound has an ester group that could be involved in hydrolysis reactions, and an amino group that could be involved in acylation reactions. Paper 2 discusses the acylation of pyrrolidine-2,4-diones, which is a reaction that could potentially be applied to the compound , given the presence of the pyrrolidine ring and the possibility of acylation at the nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are important for its handling and application. Paper 3 discusses the solubility and thermal stability of polyimides derived from aromatic diamine monomers . While the compound is not a polyimide, the discussion of solubility in different solvents and thermal stability is relevant for understanding its physical and chemical behavior.

Scientific Research Applications

Synthesis of Carbapenam and Pyrrolidine Derivatives The chemical compound "(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride" has been utilized in various synthetic pathways. For example, Herdewijn et al. (1982) described the preparation of methyl 4-benzylidene-2-pyrroline-2-carboxylate and its use in synthesizing carbapenam derivatives. This process involves a series of reactions starting from pyrrolidine derivatives, showcasing the compound's role in synthesizing complex molecular structures (Herdewijn, Claes, & Vanderhaeghe, 1982). Similarly, Valenta et al. (1994) explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines, demonstrating the compound's utility in producing potential nootropic agents (Valenta, Urban, Taimr, & Polívka, 1994).

Medicinal Chemistry and Drug Design The compound's derivatives have been investigated in medicinal chemistry. Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase, highlighting the compound's significance in the development of antiviral agents. The synthesis involved multiple core structures, reflecting the compound's versatility in drug design (Wang et al., 2001).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the specific compound .

properties

IUPAC Name

methyl (2S,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.2ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);2*1H/t11-,12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUSUWARFWJKPL-AQEKLAMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride

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